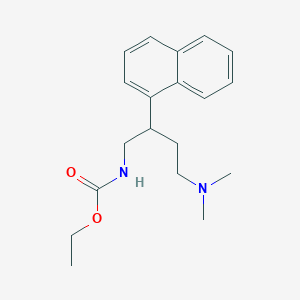
1-Chloro-4-(tribromomethanesulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(tribromomethanesulfonyl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a tribromomethanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(tribromomethanesulfonyl)benzene typically involves the sulfonylation of 1-chloro-4-bromobenzene with tribromomethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-(tribromomethanesulfonyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, to introduce additional substituents.
Reduction: The tribromomethanesulfonyl group can be reduced to form less substituted sulfonyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid for nitration, and chlorosulfonic acid for sulfonation.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Phenolic derivatives.
Electrophilic Substitution: Nitro and sulfonyl derivatives.
Reduction: Less substituted sulfonyl compounds.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(tribromomethanesulfonyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials with specific properties, such as polymers and resins.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(tribromomethanesulfonyl)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atom and the tribromomethanesulfonyl group are key sites for chemical reactions. The compound can form intermediates that facilitate further chemical transformations, making it a valuable reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-4-(trifluoromethyl)benzene
- 1-Chloro-4-(trichloromethyl)benzene
- 1-Chloro-4-(phenylethynyl)benzene
Comparison: 1-Chloro-4-(tribromomethanesulfonyl)benzene is unique due to the presence of the tribromomethanesulfonyl group, which imparts distinct chemical reactivity compared to other similar compounds. The tribromomethanesulfonyl group is a strong electron-withdrawing group, influencing the compound’s reactivity in nucleophilic and electrophilic substitution reactions. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
Eigenschaften
CAS-Nummer |
31350-61-5 |
|---|---|
Molekularformel |
C7H4Br3ClO2S |
Molekulargewicht |
427.34 g/mol |
IUPAC-Name |
1-chloro-4-(tribromomethylsulfonyl)benzene |
InChI |
InChI=1S/C7H4Br3ClO2S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4H |
InChI-Schlüssel |
PKWHITXKTJBVFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)C(Br)(Br)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


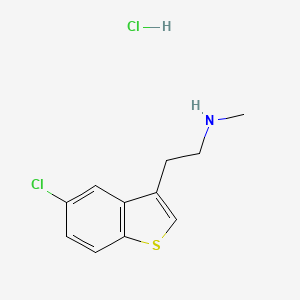
![N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B14688375.png)
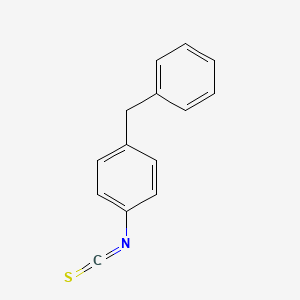



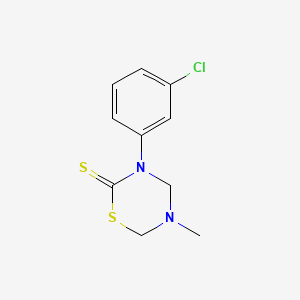

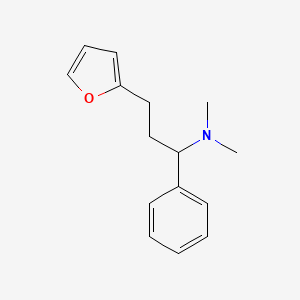
![Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate](/img/structure/B14688439.png)
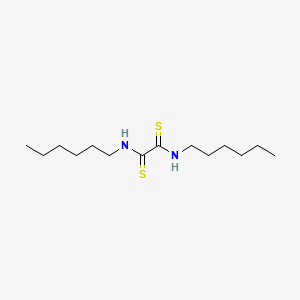
![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)

